Cas no 36888-18-3 (Benzene,1,1'-(1E)-1,2-ethenediylbis[2-methyl-)

Benzene,1,1'-(1E)-1,2-ethenediylbis[2-methyl- structure
36888-18-3 structure
Product Name:Benzene,1,1'-(1E)-1,2-ethenediylbis[2-methyl-
CAS No:36888-18-3
MF:C16H16
MW:208.298244476318
CID:319763
PubChem ID:5375880
Update Time:2025-04-19

Benzene,1,1'-(1E)-1,2-ethenediylbis[2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-[(Z)-2-(2-methylphenyl)ethenyl]benzene
    • (E)-1,2-Bis(2-methylphenyl)ethene
    • (E)-2,2'-Dimethylstilbene
    • 2,2'-Dimethyl-trans-stilbene
    • Stilbene, 2,2'-dimethyl-, trans-(6CI)
    • trans-2,2'-Dimethylstilbene
    • ARZIVALJTPLLHF-VAWYXSNFSA-N
    • 1-Methyl-2-[(E)-2-(2-methylphenyl)ethenyl]benzene #
    • C16H16
    • Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-
    • Tran 1,2-di-o-tolylethene
    • Benzene, 1,1'-(1,2-ethenediyl)bis[2-methyl-
    • 1-Methyl-2-[(E)-2-(2-methylphenyl)ethenyl]benzene
    • Benzene, 1,1'-(1,2-ethenediyl)bis*2-methyl-
    • 36888-18-3
    • 10311-74-7
    • trans-1,2-Di-o-tolylethene
    • Benzene,1,1'-(1E)-1,2-ethenediylbis[2-methyl-
    • Inchi: 1S/C16H16/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b12-11+
    • InChI Key: ARZIVALJTPLLHF-VAWYXSNFSA-N
    • SMILES: C1(C=CC=CC=1C)/C=C/C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 208.125200510g/mol
  • Monoisotopic Mass: 208.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų
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